molecular formula C9H7NO3 B12713143 2-Propenal, 3-(2-nitrophenyl)-, (2Z)- CAS No. 213617-45-9

2-Propenal, 3-(2-nitrophenyl)-, (2Z)-

Cat. No.: B12713143
CAS No.: 213617-45-9
M. Wt: 177.16 g/mol
InChI Key: VMSMELHEXDVEDE-HYXAFXHYSA-N
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Description

2-Propenal, 3-(2-nitrophenyl)-, (2Z)-, also known as o-nitrocinnamaldehyde, is an organic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . This compound is characterized by the presence of a nitro group attached to the phenyl ring and an aldehyde group at the end of the propenal chain. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 3-(2-nitrophenyl)-, (2Z)- typically involves the condensation of 2-nitrobenzaldehyde with acetaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the propenal chain through an aldol condensation reaction .

Industrial Production Methods

Industrial production of 2-Propenal, 3-(2-nitrophenyl)-, (2Z)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 3-(2-nitrophenyl)-, (2Z)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenal, 3-(2-nitrophenyl)-, (2Z)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenal, 3-(2-nitrophenyl)-, (2Z)- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenal, 3-(2-fluorophenyl)-, (2Z)-
  • 2-Propenal, 3-(2-chloro-5-nitrophenyl)-
  • 2-Propenal, 3-(2-chloro-4-nitrophenyl)-
  • 2-Propenal, 3-(2-aminophenyl)-, (2E)-
  • 2-Propenal, 3-(2-furanyl)-, (2E)-

Uniqueness

2-Propenal, 3-(2-nitrophenyl)-, (2Z)- is unique due to the presence of both a nitro group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile compound in organic synthesis and scientific research .

Properties

CAS No.

213617-45-9

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

(Z)-3-(2-nitrophenyl)prop-2-enal

InChI

InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3-

InChI Key

VMSMELHEXDVEDE-HYXAFXHYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C=O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-]

Origin of Product

United States

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